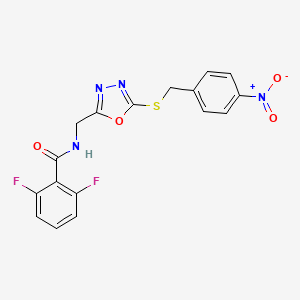

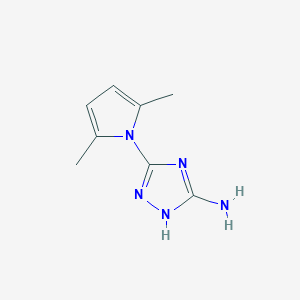

2-(1H-indol-1-yl)-N-isopropylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Indole derivatives, such as 2-(1H-Indol-1-yl)ethanamine , are important in the field of medicinal chemistry due to their wide range of biological activities. They are often used as building blocks in the synthesis of various bioactive molecules .

Molecular Structure Analysis

The molecular structure of indole derivatives can be analyzed using techniques such as FT-IR, 1H-NMR, mass spectroscopy, and elemental analysis . These techniques help in confirming the structure of the synthesized compounds.Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be determined using various analytical techniques. For example, the molecular formula, average mass, and monoisotopic mass can be determined .Applications De Recherche Scientifique

Chemical Synthesis and Structural Analysis

Palladium-Catalyzed Synthesis : Thirupathi et al. (2014) describe a novel palladium-catalyzed method for synthesizing 2-benzofuranyl/indolylacetamides from 1-(o-hydroxy/aminophenyl)propargylic alcohols and isocyanides, highlighting a cascade process involving oxy/aminopalladation, isocyanide insertion, and 1,4-hydroxyl migration under mild conditions without the need for oxidants or ligands (Thirupathi et al., 2014).

Coordination Chemistry : Kaminskaia et al. (2000) explore the coordination abilities of indole derivatives with platinum(II) and palladium(II) ions, particularly indole-3-acetamide, which forms complexes with these metals. This study contributes to understanding the coordinating properties of indoles in biological contexts, such as binding to intrinsic metal ions in proteins (Kaminskaia et al., 2000).

Synthesis of Anti-inflammatory Compounds : A study by Caron et al. (2003) outlines the synthesis of 6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-ylacetic acid, a COX-2 inhibitor, demonstrating a novel indole formation process. This research highlights the potential of indole derivatives in developing anti-inflammatory drugs (Caron et al., 2003).

Biological Applications

Antiproliferative Activity : Li et al. (2016) report on the synthesis of unsymmetrical 2,2-di(1H-indol-3-yl)-N-phenylacetamide derivatives, showing moderate to good antiproliferative activity against human colorectal carcinoma HCT116 cell line. This study indicates the potential therapeutic applications of indole derivatives in cancer treatment (Li et al., 2016).

Molecular Docking and Anti-inflammatory Activity : Al-Ostoot et al. (2020) synthesize and characterize a new indole acetamide derivative, conducting molecular docking analysis to assess its anti-inflammatory activity. The study provides insights into the design of new drugs with anti-inflammatory properties based on indole derivatives (Al-Ostoot et al., 2020).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-indol-1-yl-N-propan-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-10(2)14-13(16)9-15-8-7-11-5-3-4-6-12(11)15/h3-8,10H,9H2,1-2H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBZOHRBNHXZONA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CN1C=CC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2689808.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2689815.png)

![Ethyl 5-((3,5-dimethoxybenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2689816.png)

![1-(2-Phenylethyl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea](/img/structure/B2689820.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2689827.png)